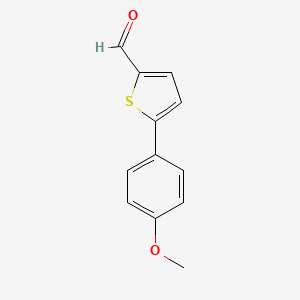

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

Description

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (CAS# 38401-67-1) is a thiophene-based aromatic aldehyde with a methoxyphenyl substituent at the 5-position of the thiophene ring. Its molecular formula is C₁₂H₁₀O₂S, with a molecular weight of 218.27 g/mol . Key physicochemical properties include:

- Density: 1.213 g/cm³

- Boiling Point: 375.8°C at 760 mmHg

- Flash Point: 181.1°C

- Vapor Pressure: 7.57 × 10⁻⁶ mmHg at 25°C .

The methoxy group (-OCH₃) is electron-donating, enhancing the compound’s solubility in polar organic solvents and influencing its electronic properties. It is commercially available and serves as a key intermediate in synthesizing optoelectronic materials, pharmaceuticals, and π-conjugated systems .

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLOZSNXTQAWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383955 | |

| Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38401-67-1 | |

| Record name | 5-(4-methoxyphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling Approach

The most widely reported and efficient method for synthesizing 5-(4-methoxyphenyl)thiophene-2-carbaldehyde involves Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with 4-methoxyphenylboronic acid or its esters.

- Starting Materials: 4-bromothiophene-2-carbaldehyde and 4-methoxyphenylboronic acid/ester.

- Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(0) complexes.

- Base: Potassium phosphate (K3PO4) or potassium hydroxide (KOH).

- Solvent System: Biphasic mixtures like toluene/water or dioxane/water.

- Temperature: Typically 85–90 °C.

- Reaction Time: Several hours (e.g., 12 h) to ensure complete coupling.

Mechanism: The palladium catalyst facilitates the coupling of the aryl bromide with the arylboronic acid, forming the C-C bond at the 5-position of the thiophene ring while preserving the aldehyde functionality at the 2-position.

Yields: Moderate to excellent yields (often >70%) have been reported, with high purity confirmed by NMR and mass spectrometry.

| Entry | Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-bromothiophene-2-carbaldehyde + 4-methoxyphenylboronic acid | Pd(PPh3)4 (5 mol%) | K3PO4 | Toluene/H2O (4:1) | 85 | 75-85 | High purity, isolated by column chromatography |

| 2 | Same as above | Pd(dba)2 + P(t-Bu)3 | CsF | THF | 70 | 80-90 | Shorter reaction time, efficient catalyst system |

This method is favored due to its mild conditions, tolerance of the aldehyde group, and scalability.

Electrophilic Substitution and Functionalization of Thiophene

An alternative approach involves direct functionalization of thiophene derivatives:

- Step 1: Introduction of the 4-methoxyphenyl group onto thiophene via electrophilic aromatic substitution or metal-catalyzed coupling.

- Step 2: Formylation at the 2-position of the thiophene ring using formylating agents such as DMF with strong bases or via lithiation followed by quenching with DMF.

- Lithiation of thiophene or substituted thiophene at low temperature (-78 °C) using n-butyllithium.

- Quenching with DMF to introduce the aldehyde group.

- Subsequent coupling with 4-iodoanisole or 4-bromoanisole under palladium catalysis to install the 4-methoxyphenyl substituent.

This method requires careful control of reaction conditions to avoid side reactions and degradation of sensitive aldehyde functionality.

Comparative Analysis of Preparation Methods

Research Findings and Characterization

- NMR Spectroscopy: Characteristic aldehyde proton signal at ~9.9–10 ppm; aromatic protons of methoxyphenyl and thiophene rings appear in expected regions.

- Mass Spectrometry: Molecular ion peak at m/z 218 consistent with molecular weight.

- Melting Point: Approximately 118 °C, confirming purity.

- UV-Vis Spectroscopy: Used in studies of derivatives for optoelectronic properties.

- Safety: The compound should be handled under inert atmosphere and stored at low temperature to prevent degradation.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

Oxidation: 5-(4-Methoxyphenyl)thiophene-2-carboxylic acid.

Reduction: 5-(4-Methoxyphenyl)thiophene-2-methanol.

Substitution: 5-(4-Methoxyphenyl)-3-bromothiophene-2-carbaldehyde.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research has demonstrated that derivatives of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde exhibit promising antimicrobial and anticancer properties. For instance, compounds synthesized from this aldehyde have shown effective antibacterial activity against Pseudomonas aeruginosa with an IC50 value of 29.7 µg/mL, which is comparable to standard antibiotics . Additionally, related compounds have been tested for their anticancer potential against various human tumor cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer), showing significant cytotoxicity with IC50 values ranging from 10.6 to 35.9 µg/mL .

Antioxidant Properties

The compound also participates in the synthesis of rhodanine derivatives, which have been reported to possess antioxidant activities. These derivatives can be utilized in the development of drugs targeting oxidative stress-related diseases .

Organic Synthesis

Knoevenagel Condensation Reactions

this compound serves as a key reactant in Knoevenagel condensation reactions, leading to the formation of various biologically active compounds. For example, it has been successfully reacted with N-allylrhodanine in deep eutectic solvents to yield π-conjugated heterocycles that may exhibit biological activities or photophysical properties . This method highlights the compound's versatility as a building block in organic synthesis.

Material Science

Dye-Sensitized Solar Cells

The compound's structural characteristics make it suitable for applications in dye-sensitized solar cells (DSSCs). Research indicates that thiophene-based dyes derived from this compound can enhance the efficiency of solar cells due to their favorable electronic properties and light absorption capabilities .

Summary of Key Findings

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial & Anticancer Agents | IC50 values: 29.7 µg/mL (antibacterial), 10.6 - 35.9 µg/mL (anticancer) |

| Organic Synthesis | Knoevenagel Condensation | Formation of biologically active rhodanine derivatives |

| Material Science | Dye-Sensitized Solar Cells | Potential for enhanced efficiency in solar energy conversion |

Case Studies

- Antimicrobial Activity Study : A study conducted on various arylthiophene-2-carbaldehyde derivatives including those based on this compound showed significant antibacterial effects, establishing a pathway for developing new antibiotics .

- Anticancer Activity Evaluation : Compounds derived from this aldehyde were screened against human breast and liver cancer cell lines, demonstrating substantial anticancer activity and providing insights into potential therapeutic applications .

- Synthesis of Rhodanine Derivatives : The successful use of deep eutectic solvents for synthesizing new rhodanine derivatives highlights the compound's role in advancing green chemistry practices while yielding products with potential biological activities .

Mécanisme D'action

The mechanism of action of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological studies, it may interact with specific enzymes or proteins, altering their activity or function. The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Substituent Variations

Halogen-Substituted Derivatives

- 5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b): Substituent: 4-chlorophenyl (-Cl). Yield: 25% (synthesized in DMSO). Melting Point: 88–90°C .

5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3) :

Heterocycle Variations

- 5-(4-Chlorophenyl)furan-2-carbaldehyde (1a) :

Amino-Functionalized Derivatives

- 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Substituent: Diphenylamino (-NPh₂). Application: Used in fluorescent probes (e.g., AIETP) for deep-tissue imaging due to strong electron-donating properties and extended conjugation . Synthetic Method: Suzuki coupling .

- 5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde: Substituent: Bis(4-methoxyphenyl)amino. Molecular Weight: 415.5 g/mol. Application: Research in organic electronics; methoxy groups enhance solubility and charge transport .

Key Observations :

Physicochemical and Application Differences

Melting Points and Stability

- Methoxy-substituted compounds generally exhibit moderate melting points (e.g., compound 2a: 179–181°C ), while bulky substituents like carbazole (6a: 140–145°C) or diphenylamino (6b: 75–80°C) reduce crystallinity .

- The methoxy group’s electron-donating nature enhances thermal stability compared to electron-withdrawing groups (-Cl, -Br).

Electronic and Optical Properties

Activité Biologique

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables that highlight its pharmacological significance.

Chemical Structure and Properties

This compound features a thiophene ring fused with a methoxy-substituted phenyl group and an aldehyde functional group. This unique structure contributes to its diverse biological activities, making it a valuable target for drug discovery.

Synthesis of this compound

The compound can be synthesized through various methods involving the condensation of thiophene derivatives with aldehydes or ketones. Recent studies have focused on optimizing synthetic routes to enhance yield and purity, which are critical for biological evaluations.

Antimicrobial Activity

Recent research has explored the antimicrobial properties of thiophene-based compounds, including this compound. A study demonstrated that related thiophene derivatives exhibited significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus and Candida albicans . The antimicrobial efficacy was assessed using the broth microdilution method, revealing minimum inhibitory concentration (MIC) values that indicate potent activity against specific strains.

| Compound | Target Pathogen | MIC (µg/ml) |

|---|---|---|

| Compound A | S. aureus | 2-4 |

| Compound B | E. coli | 8-16 |

| This compound | C. albicans | TBD |

Anti-inflammatory Activity

Thiophene derivatives are recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway, has been documented . The structural features of thiophenes contribute to their interaction with these enzymes, enhancing their therapeutic potential in treating inflammatory diseases.

Study on Enzyme Inhibition

A case study investigated the inhibitory effects of various substituted thiophenes on the enzyme ALOX15, which plays a role in arachidonic acid metabolism. The study utilized molecular docking simulations to predict binding affinities and elucidate structure-activity relationships. The results indicated that the presence of the methoxy group significantly influenced the binding efficiency and selectivity of the inhibitors .

Key Findings:

- The IC50 values for enzyme inhibition varied significantly based on structural modifications.

- Binding studies suggested that spatial orientation of substituents was crucial for optimal enzyme interaction.

Structure-Activity Relationship (SAR)

The SAR analysis of thiophene derivatives indicates that modifications to the phenyl ring can enhance biological activity. The methoxy substitution at the para position is particularly effective in increasing potency against microbial targets and improving anti-inflammatory effects .

Q & A

Q. What are the established synthetic routes for 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : Use PdCl₂(PPh₃)₂ as a catalyst with K₂CO₃ as a base in a mixed solvent system (e.g., THF/H₂O). Reaction times range from 48–72 hours under nitrogen, yielding 14–34% after column chromatography .

-

Stille Coupling : Employ PdCl₂(PPh₃)₂ with organostannane reagents in anhydrous THF, requiring prolonged reaction times (72 hours) for moderate yields .

-

One-Pot Synthesis : Copper(I)-catalyzed oxidative coupling (e.g., using Zhu et al.’s method for analogous aldehydes) can streamline synthesis but requires optimization of stoichiometry and solvent polarity .

Optimization Tips : -

Vary catalyst loading (0.01–0.1 equiv).

-

Screen solvents (e.g., DMF for polar intermediates, toluene for steric hindrance).

-

Increase reaction temperature (80–110°C) to accelerate kinetics.

Table 1: Representative Synthetic Conditions

Method Catalyst/Reagents Time (h) Yield (%) Reference Suzuki Coupling PdCl₂(PPh₃)₂, K₂CO₃ 48 14.6 Stille Coupling PdCl₂(PPh₃)₂, Sn reagent 72 34.2 One-Pot Oxidative Cu(I), H₂O₂ 24 N.R.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- NMR Spectroscopy : Record ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃). Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm). Compare with published data for thiophene aldehydes .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹) .

- X-Ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between thiophene and methoxyphenyl groups). For example, Wardell et al. reported a U-shaped conformation with a 21.4° dihedral angle in a related compound .

- Mass Spectrometry : Report molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with aldehyde and aryl motifs .

Q. What purification methods are effective for this compound, and how do solvent systems influence outcomes?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4). Polar impurities (e.g., unreacted boronic acids) elute earlier, while the aldehyde requires higher polarity .

- Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) to isolate crystalline products. Monitor melting points (m.p. 120–140°C) for consistency .

- Challenges : The aldehyde’s reactivity may lead to oligomerization during concentration—always work under inert atmospheres and avoid prolonged heating .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving this aldehyde?

- Methodological Answer : Low yields (e.g., 14–34% in ) often stem from:

- Catalyst Deactivation : Replace PdCl₂(PPh₃)₂ with air-stable catalysts (e.g., Pd(OAc)₂ with SPhos ligand).

- Side Reactions : Add molecular sieves to sequester water in Stille couplings or use scavengers (e.g., thiourea for Pd residues) .

- Steric Hindrance : Introduce electron-donating groups (e.g., –OMe) on the boronic acid to enhance coupling efficiency .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

- Methodological Answer :

- Benchmark Computational Methods : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data to validate bond lengths and angles .

- Spectroscopic Validation : Use NIST reference data (e.g., IR carbonyl stretches) to confirm computational vibrational frequencies .

- Statistical Analysis : Apply Bland-Altman plots to quantify discrepancies in NMR chemical shifts (>0.5 ppm suggests misassignment) .

Q. How does the electronic nature of substituents affect the reactivity of this aldehyde in further functionalization?

- Methodological Answer :

- Electrophilic Aldehyde : The –CHO group undergoes nucleophilic addition (e.g., hydrazine to form hydrazones) but is sensitive to over-oxidation (e.g., to carboxylic acids with H₂O₂/HOAc) .

- Methoxy Group : The electron-donating –OMe stabilizes the thiophene ring, reducing electrophilicity at the 2-position. This can be counteracted by introducing electron-withdrawing groups (e.g., –CN) at the 5-position .

Case Study : Chloromethylation with ZnCl₂/HCHO yields oligomers due to competing aldol condensation; switching to milder Lewis acids (e.g., BF₃·Et₂O) suppresses side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.